molecular formula C9H12N2 B8417966 3-Cyanomethylenequinuclidine

3-Cyanomethylenequinuclidine

Cat. No.: B8417966
M. Wt: 148.20 g/mol
InChI Key: CXNVAVCZGLHZBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyanomethylenequinuclidine is a chemical compound built on the 1-azabicyclo[2.2.2]octane scaffold, a structure known for its high basicity and three-dimensional rigidity . The quinuclidine core is a saturated bicyclic amine that functions as a robust and sterically hindered organic base, with the conjugate acid of the parent quinuclidine having a pKa of approximately 11.0 . The 3-cyanomethylene substituent introduces a reactive nitrile group, making this derivative a valuable intermediate for chemical synthesis and medicinal chemistry research. It is primarily used as a building block for the construction of more complex molecules, particularly in the development of pharmaceutical candidates. Quinuclidine derivatives are of significant research interest due to their diverse biological activities; many are explored for their potent antimuscarinic properties, acting as antagonists for muscarinic acetylcholine receptors (e.g., M3 receptor) . Such compounds have potential applications in researching treatments for conditions like overactive bladder, chronic obstructive pulmonary disease (COPD), and other disorders involving smooth muscle contraction . Researchers value this compound for its ability to serve as a key synthon in heterocyclic chemistry, enabling access to a wide array of structurally diverse and complex compounds for drug discovery programs and biological screening . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

2-(1-azabicyclo[2.2.2]octan-3-ylidene)acetonitrile

InChI

InChI=1S/C9H12N2/c10-4-1-9-7-11-5-2-8(9)3-6-11/h1,8H,2-3,5-7H2

InChI Key

CXNVAVCZGLHZBU-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(=CC#N)C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Quinuclidine Derivatives

Structural and Functional Group Variations

Key quinuclidine derivatives with substituents at the 3-position are compared below. Their structural differences drive variations in physical properties, reactivity, and applications.

Table 1: Structural Comparison of Quinuclidine Derivatives
Compound Name Substituent(s) at 3-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3-Cyanomethylenequinuclidine -CH₂-CN C₈H₁₁N₂ 135.19 (theoretical) High polarity; potential CNS activity
3-(Diphenylmethylene)quinuclidine HCl -C(Ph)₂ C₂₀H₂₁N·HCl 303.85 Lipophilic; used in ligand design
3-Quinuclidinone -CO C₇H₁₁NO 125.17 Ketone intermediate for drug synthesis
3-Aminoquinuclidine dihydrochloride -NH₂ C₇H₁₄N₂·2HCl 215.12 Chiral building block for alkaloids
3-Acetoxyquinuclidine (Aceclidine) -OAc C₉H₁₅NO₂ 169.22 Muscarinic agonist; glaucoma treatment
3-Hydroxyquinuclidine-3-carbonitrile HCl -OH and -CN C₈H₁₃ClN₂O 200.66 Dual functional groups; research use

Physicochemical Properties

  • Polarity and Solubility: The cyanomethylene group in this compound increases polarity compared to lipophilic derivatives like 3-(diphenylmethylene)quinuclidine HCl. This enhances solubility in polar solvents, critical for drug formulation .
  • Thermal Stability: Derivatives with electron-withdrawing groups (e.g., -CN, -CO) exhibit higher melting points. For example, 3-hydroxyquinuclidine-3-carbonitrile HCl decomposes at 240°C , whereas 3-quinuclidinone has a reported melting point of 120–122°C .

Spectroscopic Data

  • NMR :
    • 3-(Diphenylmethylene)quinuclidine HCl : ¹H NMR (DMSO-d₆) shows aromatic protons at δ 7.2–7.4 ppm and quinuclidine protons at δ 3.1–3.5 ppm .
    • 3-Acetoxyquinuclidine : ¹³C NMR confirms the acetoxy group (δ 170 ppm for carbonyl) .
  • IR :
    • 3-Hydroxyquinuclidine-3-carbonitrile HCl : Strong -CN stretch at ~2240 cm⁻¹ and -OH stretch at ~3400 cm⁻¹ .

Preparation Methods

Cyanohydrin Formation

Quinuclidine-3-one hydrochloride reacts with sodium cyanide in aqueous media at 15°C to form 3-cyano-3-hydroxy-quinuclidine (95% yield):
Reaction :
Quinuclidine-3-one hydrochloride+NaCN3-Cyano-3-hydroxy-quinuclidine\text{Quinuclidine-3-one hydrochloride} + \text{NaCN} \rightarrow \text{3-Cyano-3-hydroxy-quinuclidine}
Conditions :

  • Temperature: 2–25°C

  • Solvent: Water

  • Time: 1–5 hours

Cooling is critical to prevent cyanohydrin decomposition. The product precipitates as white crystals (m.p. 157–159°C).

Iminoether Formation and Esterification

The dried cyanohydrin undergoes methanolysis under HCl saturation to form methyl 3-hydroxy-quinuclidine-3-carboxylate (68% yield):
Reaction :
3-Cyano-3-hydroxy-quinuclidine+MeOH/HClMethyl 3-hydroxy-quinuclidine-3-carboxylate\text{3-Cyano-3-hydroxy-quinuclidine} + \text{MeOH/HCl} \rightarrow \text{Methyl 3-hydroxy-quinuclidine-3-carboxylate}
Conditions :

  • Solvent: Anhydrous methanol

  • HCl gas saturation at 25–30°C

  • Reflux duration: 16 hours

This step replaces prior art methods requiring 96-hour reaction times, significantly accelerating throughput.

Dehydration to this compound Derivative

Thionyl chloride-mediated dehydration generates methyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate, introducing the cyanomethylene moiety:
Reaction :
Methyl 3-hydroxy-quinuclidine-3-carboxylate+SOCl2Methyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate\text{Methyl 3-hydroxy-quinuclidine-3-carboxylate} + \text{SOCl}_2 \rightarrow \text{Methyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate}
Conditions :

  • Solvent: Thionyl chloride (neat)

  • Temperature: Reflux (≈76°C)

  • Time: 15 hours

  • Yield: 75%

The product is isolated as a hydrochloride salt (m.p. 175–177°C) after isopropanol wash. This step establishes the conjugated cyanomethylene system critical for downstream hydrogenation.

Catalytic Hydrogenation and Reduction

Hydrogenation with Raney Nickel

The unsaturated ester undergoes hydrogenation using Raney nickel in water at 60°C and 6 bar H₂, achieving near-quantitative conversion to methyl quinuclidine-3-carboxylate:
Reaction :
Methyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate+H2Raney NiMethyl quinuclidine-3-carboxylate\text{Methyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate} + \text{H}_2 \xrightarrow{\text{Raney Ni}} \text{Methyl quinuclidine-3-carboxylate}
Advantages Over Prior Art :

  • Replaces PtO₂ (9.5% yield) with cheaper Raney Ni

  • Avoids alcohol solvents, reducing ester hydrolysis risks

Ester Reduction to Quinuclidine-3-Methanol

Lithium aluminum hydride reduces the ester to quinuclidine-3-methanol (60% yield), completing the sequence:
Reaction :
Methyl quinuclidine-3-carboxylate+LiAlH4Quinuclidine-3-methanol\text{Methyl quinuclidine-3-carboxylate} + \text{LiAlH}_4 \rightarrow \text{Quinuclidine-3-methanol}

Process Optimization and Comparative Analysis

Yield Improvements via Stepwise Modifications

StepTraditional YieldOptimized YieldKey Change
Cyanohydrin formation80%95%Controlled temp (15°C)
Esterification50%68%HCl gas saturation
Dehydration60%75%SOCl₂ reflux
Hydrogenation9.5%99%Raney Ni/H₂O system

Q & A

Q. What are the optimal synthetic routes and characterization techniques for 3-Cyanomethylenequinuclidine?

To ensure high yield and purity, researchers should employ a multi-step synthesis protocol starting from quinuclidine derivatives, using cyanoalkylation under inert conditions (e.g., argon atmosphere). Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and optimizing temperature (e.g., 60–80°C) to avoid side reactions like polymerization. Characterization should combine ¹H/¹³C NMR (to confirm cyanomethylene substitution), FT-IR (for C≡N stretching ~2200 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion validation. Purity assessment via HPLC (≥98%) is critical, with mobile phase selection (e.g., acetonitrile/water) tailored to retention time consistency .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Document all procedural variables:

  • Reagent sources and purity (e.g., Sigma-Aldrich, ≥99% anhydrous solvents).
  • Equipment calibration (e.g., temperature accuracy in reflux setups).
  • Data transparency : Publish raw NMR spectra, HPLC chromatograms, and crystallographic data (if available).
    Use standardized reporting formats (e.g., Experimental/Materials and Methods sections) per journal guidelines, emphasizing batch-specific details and error margins .

Q. What safety protocols are critical when handling this compound?

Due to its cyanide functional group, researchers must:

  • Use fume hoods and nitrile gloves to prevent dermal/airborne exposure.
  • Store the compound in airtight containers under nitrogen, away from moisture.
  • Conduct toxicity screening (e.g., acute LD50 assays in rodent models) to establish safe handling thresholds. Include Material Safety Data Sheets (MSDS) in lab protocols .

Advanced Research Questions

Q. How can computational modeling resolve ambiguities in the reaction mechanisms of this compound?

Apply density functional theory (DFT) to map energy profiles of proposed pathways (e.g., nucleophilic addition vs. radical mechanisms). Compare computed intermediates with experimental ESI-MS data to validate mechanistic hypotheses. Use software like Gaussian or ORCA for simulations, and cross-reference with kinetic isotope effect (KIE) studies to confirm rate-determining steps .

Q. What strategies address contradictions in reported bioactivity data for this compound?

Conduct a systematic review with inclusion/exclusion criteria (e.g., peer-reviewed studies, standardized assays). Perform meta-analyses to quantify variability in IC50/EC50 values across cell lines (e.g., HEK293 vs. HeLa). Highlight methodological discrepancies (e.g., solvent choice affecting bioavailability) and propose unified testing protocols (e.g., ISO 10993-5 for cytotoxicity) .

Q. How can advanced spectroscopic techniques elucidate the compound’s supramolecular interactions?

Combine X-ray crystallography (for 3D structure) with solid-state NMR to probe intermolecular forces (e.g., hydrogen bonding with co-crystals). Use surface plasmon resonance (SPR) to quantify binding affinities with biological targets (e.g., enzymes). Correlate findings with molecular dynamics (MD) simulations to predict thermodynamic stability .

Methodological Frameworks

7. Designing a scoping review for this compound literature:

  • Step 1 : Define objectives (e.g., "Map synthesis and bioactivity studies from 2000–2025").
  • Step 2 : Search databases (SciFinder, PubMed) using controlled vocabulary (e.g., "quinuclidine derivatives AND cyanomethylene").
  • Step 3 : Extract data into a matrix:
Study IDSynthesis RouteYield (%)Bioactivity AssayKey FindingsLimitations
001Alkylation72IC50 = 5 µMEGFR inhibitionNo in vivo data
  • Step 4 : Consult stakeholders (e.g., pharmacologists) to prioritize research gaps .

8. Statistical approaches for analyzing dose-response data:

  • Fit sigmoidal curves using non-linear regression (e.g., GraphPad Prism).
  • Report 95% confidence intervals for IC50 values.
  • Address outliers via Grubbs’ test or robust regression. Validate assumptions (e.g., normality via Shapiro-Wilk) .

Ethical and Reporting Standards

Q. How to comply with ethical guidelines in pharmacological studies?

  • Obtain Institutional Animal Care and Use Committee (IACUC) approval for in vivo work (protocol #, date).
  • Declare conflicts of interest (e.g., funding from chemical suppliers).
  • Share raw data via repositories (e.g., Zenodo) to enable replication .

10. Structuring a research proposal for mechanistic studies:

  • Aim : "Elucidate the role of steric effects in this compound’s reactivity."
  • Methods : Synthetic kinetics (stopped-flow spectroscopy), DFT calculations (B3LYP/6-311+G(d,p)), and isotopic labeling.
  • Milestones : Month 1–3: Synthesis; Month 4–6: Computational modeling; Month 7–9: Data integration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.